5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
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Description
5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a useful research compound. Its molecular formula is C11H10N4S2 and its molecular weight is 262.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.03468868 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Dimroth Rearrangement and Synthesis
The Dimroth rearrangement plays a crucial role in the synthesis and interconversion of isomeric triazolothienopyrimidines. This rearrangement facilitates the conversion of [4,3-c] isomers to [1,5-c] isomers under basic conditions, showcasing the chemical flexibility and potential for structural modification of these compounds (Hamed et al., 2008). Furthermore, the synthesis of heteroaromatic azido compounds and their conversion into 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines demonstrates the compounds' synthetic utility in creating diverse heterocyclic structures (Westerlund, 1980).
Biological Activity
A study on the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives highlighted the potential of these compounds in antimicrobial applications. Specific derivatives were synthesized and exhibited pronounced antimicrobial activity, indicating their potential as therapeutic agents (Bhuiyan et al., 2006). Additionally, the design, synthesis, and evaluation of substituted 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives for in vivo anticonvulsant activity revealed promising results, with some compounds showing high activity in animal models. This suggests potential applications in developing new anticonvulsant drugs (Wang et al., 2015).
Anticancer and Antimicrobial Evaluations
The antimicrobial and anticancer evaluations of novel synthetic tetracyclic systems, obtained via Dimroth rearrangement, demonstrated significant activities against gram-positive and gram-negative bacteria, as well as HepG-2 and MCF-7 cancer cell lines. These findings suggest the potential of these compounds in developing new antimicrobial and anticancer therapies (Gomha et al., 2015).
Properties
IUPAC Name |
7-methylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S2/c1-16-11-13-10-8(9-14-12-5-15(9)11)6-3-2-4-7(6)17-10/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODBAKWSRBEATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C3=C(S2)CCC3)C4=NN=CN41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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